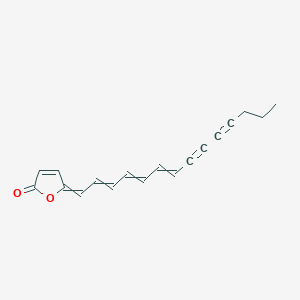
Dihydroxerulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxerulin is a natural product found in Xerula melanotricha with data available.
Aplicaciones Científicas De Investigación
Biological Activities
Dihydroxerulin is primarily recognized for its role as a noncytotoxic inhibitor of cholesterol biosynthesis . Its unique structural characteristics—being achiral and devoid of hydroxyl groups—distinguish it from other cholesterol-lowering agents, making it a promising candidate for therapeutic applications in managing hypercholesterolemia and cardiovascular health .
Key Biological Properties:
- Cholesterol Biosynthesis Inhibition : this compound interferes with specific enzymatic pathways involved in cholesterol synthesis, which is crucial for developing treatments for conditions associated with high cholesterol levels .
- Noncytotoxicity : Unlike many synthetic cholesterol-lowering drugs, this compound does not exhibit cytotoxic effects, allowing for safer therapeutic use without adverse impacts on cell viability .
Comparative Analysis with Other Compounds
This compound shares similarities with other compounds known for their effects on cholesterol metabolism. The following table summarizes these comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Natural product | Inhibitor of cholesterol biosynthesis | Noncytotoxic; no hydroxyl groups |
| Xerulin | Natural product | Inhibitor of cholesterol biosynthesis | Contains hydroxyl groups |
| Statins | Synthetic derivatives | Cholesterol-lowering agents | Cytotoxic effects at high doses |
| Lovastatin | Fungal metabolite | Inhibitor of HMG-CoA reductase | Well-studied with established use |
This comparison highlights this compound's unique noncytotoxic profile and absence of hydroxyl groups, which may influence its pharmacokinetic properties and interactions within biological systems .
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
- A study demonstrated that this compound effectively reduced cholesterol levels in animal models without cytotoxicity, suggesting its potential as a therapeutic agent for hypercholesterolemia .
- Research into the compound's mechanism revealed that it targets key enzymes involved in the cholesterol biosynthetic pathway, providing insights into its pharmacological action and paving the way for further clinical investigations .
Propiedades
Fórmula molecular |
C18H16O2 |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
5-tetradeca-2,4,6-trien-8,10-diynylidenefuran-2-one |
InChI |
InChI=1S/C18H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h8-16H,2-3H2,1H3 |
Clave InChI |
JHEBXSRENKVLHY-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC#CC=CC=CC=CC=C1C=CC(=O)O1 |
Sinónimos |
dihydroxerulin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















